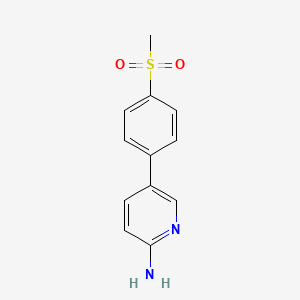

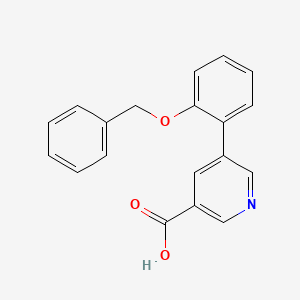

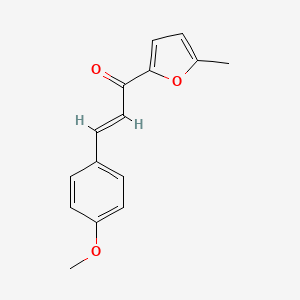

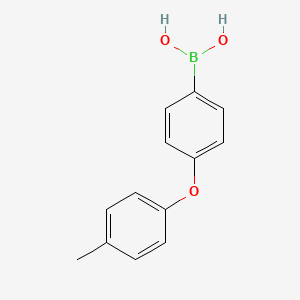

4-(p-Tolyloxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Boronic acids, including 4-(p-Tolyloxy)phenylboronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported .Applications De Recherche Scientifique

Diagnostic Applications

Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and diagnostic applications .

Therapeutic Applications

The interaction with sialic acid has been identified as a new class of molecular targets for PBA-based strategies . This has opened up new avenues for therapeutic applications, particularly in drug delivery .

Drug Delivery Systems

PBA-based strategies have been used to develop novel drug delivery systems . The ability of PBA to form reversible complexes with certain compounds allows for the controlled release of drugs .

Sensing Applications

The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .

Biochemical Research

PBA derivatives can bind with cis-diol-containing compounds, including carbohydrates, through reversible boronate ester formation in an aqueous solution . This property makes PBA a synthetic mimic of lectins (carbohydrate-binding proteins), which is useful in biochemical research .

Materials Science

The unique properties of PBA derivatives have also found applications in materials science . For example, they can be used in the development of novel chemistry-based materials .

Safety and Hazards

Mécanisme D'action

Target of Action

4-(p-Tolyloxy)phenylboronic acid, a derivative of phenylboronic acid, is known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . The compound has been used in the design of a robust delivery vector of the CRISPR-Cas9 system, showing great tumor-targeting performance .

Mode of Action

The mode of action of 4-(p-Tolyloxy)phenylboronic acid is primarily through its interaction with its targets, forming reversible complexes. This interaction is particularly significant in the presence of cis-diol containing molecules . The compound’s ability to form these complexes is a key aspect of its functionality.

Biochemical Pathways

The biochemical pathways affected by 4-(p-Tolyloxy)phenylboronic acid are largely dependent on the targets it interacts with. For instance, in the context of CRISPR-Cas9 delivery, the compound can affect the pathways related to gene editing . .

Pharmacokinetics

Phenylboronic acid, the parent compound of 4-(p-Tolyloxy)phenylboronic acid, has been studied for its pharmacokinetic properties

Result of Action

The molecular and cellular effects of 4-(p-Tolyloxy)phenylboronic acid’s action are dependent on its targets and the nature of its interactions. In the context of CRISPR-Cas9 delivery, the compound can facilitate gene editing, leading to changes at the molecular and cellular levels . .

Action Environment

The action, efficacy, and stability of 4-(p-Tolyloxy)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of complexes between the compound and its targets . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as temperature and the presence of other substances in the environment.

Propriétés

IUPAC Name |

[4-(4-methylphenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBNVRIPFXSBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(p-Tolyloxy)phenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)